molecular formula C13H10FNO3 B1376533 2-(Benzyloxy)-1-fluoro-4-nitrobenzene CAS No. 433226-25-6

2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Cat. No. B1376533
CAS RN: 433226-25-6
M. Wt: 247.22 g/mol
InChI Key: LAUAOGSIUWTVEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and any challenges or unique aspects of the synthesis process .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes. It may also include studying the compound’s mechanism of reaction .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s spectral data .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The synthesis of related fluorinated nitrobenzene compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been achieved using commercial fluoro-dimethoxybenzene and nitric acid, demonstrating the feasibility of synthesizing complex fluorinated nitro compounds (Sweeney et al., 2018).
  • Characterization Methods: Various characterization techniques like X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR are employed in the study of similar fluorinated nitrobenzene derivatives (Sweeney et al., 2018).

Chemical Reactions and Catalysis

  • Catalyzed Synthesis of Derivatives: Efficient synthesis methods for 2-arylbenzimidazole derivatives have been developed using compounds like 1-fluoro-2-nitrobenzene, highlighting the potential for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in similar catalyzed reactions (Sayahi et al., 2018).
  • Applications in Organocatalysis: Organocatalytic syntheses utilizing related fluoro-nitrobenzene compounds in the construction of benzoxazoles and benzothiazoles have been reported, suggesting potential applications in similar organic syntheses (Alla et al., 2014).

Electronic and Structural Analysis

  • Electronic Spin Resonance Studies: The electronic spin resonance of anion radicals derived from fluorine-substituted nitrobenzene compounds like 2-fluoro-nitrobenzene has been studied, indicating the possibility of similar studies for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (Fischer & Zimmermann, 1968).
  • Density Functional Theory Studies: Computational studies like density functional theory have been utilized to explore the internal rotational barriers and structures of similar fluorine substituted nitrobenzenes, providing a framework for understanding the structural dynamics of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (Chen & Chieh, 2002).

Applications in Material Science

  • Statistical Analysis in Molecular Ordering: Studies involving the molecular ordering of smectogenic compounds related to fluorinated nitrobenzenes have been conducted, which could be relevant for understanding the material properties of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (Ojha & Pisipati, 2003).

Safety and Hazards

This involves studying the compound’s toxicity and any risks it poses to human health or the environment .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties .

properties

IUPAC Name

1-fluoro-4-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUAOGSIUWTVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Synthesis routes and methods

Procedure details

In a 50 mL 3-neck RBF equipped with reflux condenser, magnetic stirrer and thermo pocket were charged 2-fluoro-5-nitrophenol (2.4 g), K2CO3 (3.16 g) and dry DMF (20 mL). The reaction mixture was heated at 50° C. for 30 min. followed by addition of benzyl bromide (2.87 g) in DMF and the reaction mixture was heated to 80° C. for 18 hr. The reaction was monitored on TLC using hexane:ethyl acetate (5:5) as mobile phase. The reaction was complete after 30 minutes. After completion, the reaction mixture was poured into cold water. The solid precipitate was filtered and washed with water and dried under reduced pressure at 45° C. to give 3.20 g of 2-(benzyloxy)-1-fluoro-4-nitrobenzene. 1H NMR: DMSO-d6 (400 MHz): 5.35 (s, 2H), 7.358-7.397 (m, 1H), 7.415-7.454 (m, 2H), 7.448-7.530 (m, 2H), 7.553-7.579 (m, 1H), 7.900-7.939 (m, 1H), 8.091-8.116 (dd, 1H, J=2.8, 4.4).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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